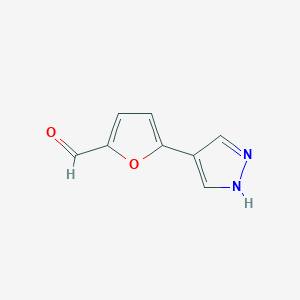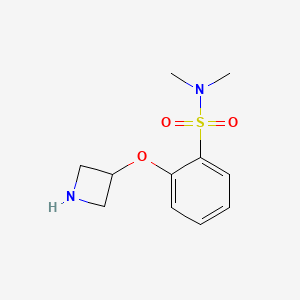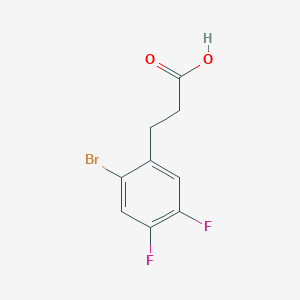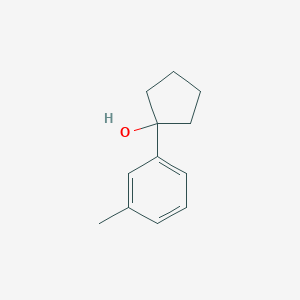
5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde: is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It is a white to pale yellow solid with an aromatic odor . This compound is stable at room temperature and can dissolve in some organic solvents . It is primarily used as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde can be achieved through various organic synthesis reactions. One common method involves the reaction of pyrazole with furan-2-carbaldehyde under specific conditions . The exact synthetic route may vary depending on the experimental conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include activated manganese dioxide (MnO2) in toluene.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde has several scientific research applications, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1,3-Diaza-2,4-cyclopentadienes: These compounds share structural similarities with pyrazole.
Pyrazoloquinolines: These compounds have similar synthetic routes and pharmacological properties.
Uniqueness: 5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde is unique due to its specific combination of pyrazole and furan rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
5-(1H-pyrazol-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-5-7-1-2-8(12-7)6-3-9-10-4-6/h1-5H,(H,9,10) |
Clé InChI |
UZFJMHUOKLBCCM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C2=CNN=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)



